N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a benzamide moiety substituted with a dipropylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves the amidation of weakly reactive amines with sterically hindered carboxylic acids. One effective method employs COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as the coupling agent. This method allows for the efficient coupling of 1-aminoanthracene-9,10-dione with the appropriate carboxylic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as super-critical fluid chromatography (SFC) can aid in the chiral separation of optically active amide derivatives from reaction impurities in a single step .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under specific conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone groups yields the corresponding alcohols, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-aminoanthracene-9,10-dione carboxamides: These compounds share a similar anthracene core and exhibit comparable antimicrobial properties.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide: Another related compound with similar structural features and chemical reactivity.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-16-29(17-4-2)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-7-10-22-24(23)26(31)21-9-6-5-8-20(21)25(22)30/h5-15H,3-4,16-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESBFWZNHVGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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